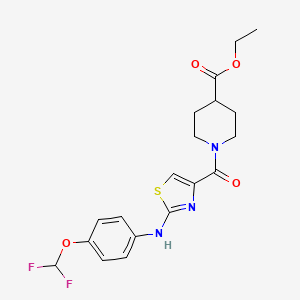

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate (CAS: 1203417-46-2) is a heterocyclic compound featuring a thiazole ring conjugated with a difluoromethoxy-substituted phenyl group and a piperidine-4-carboxylate ester. Its molecular formula is C₁₉H₂₁F₂N₃O₄S, with a molecular weight of 425.45 g/mol .

Properties

IUPAC Name |

ethyl 1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O4S/c1-2-27-17(26)12-7-9-24(10-8-12)16(25)15-11-29-19(23-15)22-13-3-5-14(6-4-13)28-18(20)21/h3-6,11-12,18H,2,7-10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKDOXIETDZLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biological Activity

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate, also known by its CAS number 1170451-08-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F2N4O3S, with a molecular weight of 396.4 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F2N4O3S |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1170451-08-7 |

Antitumor Activity

Recent studies indicate that derivatives of thiazole, including those similar to this compound, exhibit promising antitumor activity. These compounds have been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, a related thiazole derivative was shown to inhibit the growth of human cancer cell lines such as HCT116 and OVCAR-8 with IC50 values in the low micromolar range .

The proposed mechanism of action for thiazole derivatives involves the inhibition of key signaling pathways associated with tumor growth. Specifically, these compounds may act as antagonists to metabotropic glutamate receptors (mGluR5), which are implicated in cancer cell proliferation and survival . By blocking these receptors, this compound could induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have shown antimicrobial properties. Compounds with similar structures have been reported to possess antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against infectious diseases .

Study 1: Anticancer Potential

A study published in 2020 investigated a series of thiazole derivatives for their anticancer properties. Among them, a compound structurally similar to this compound exhibited an IC50 value of 8 µM against breast cancer cells, indicating significant potency .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL, highlighting their potential as new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Contexts

The Pesticide Chemicals Glossary lists several compounds with analogous structural motifs:

- Diflumetorim (5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine): A pyrimidinamine derivative with a difluoromethoxy-phenyl group. Unlike the target compound, it lacks the thiazole-piperidine backbone but shares the difluoromethoxy substituent, which enhances resistance to metabolic degradation .

- Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine): Features a pyrimidinamine core with ethoxyethyl and ethyl substituents. Its activity as an acaricide highlights the importance of alkoxy groups in bioactivity .

- Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate : Contains a thiazole-pyrazole hybrid structure with chlorophenyl and trifluoromethyl groups. The trifluoromethyl group increases lipophilicity compared to the target compound’s difluoromethoxy group .

Key Structural Variations and Implications

Substituent Effects

- Difluoromethoxy (-OCHF₂) vs. Lipophilicity: -CF₃ (logP ~2.0) is more hydrophobic than -OCHF₂ (logP ~1.5), influencing membrane permeability .

- Thiazole vs. Pyrimidine/Pyrazole Cores :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₁F₂N₃O₄S | 425.45 | -OCHF₂, thiazole, piperidine | ~2.8 |

| Ethyl 1-[4-(4-chlorophenyl)thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | C₁₈H₁₅ClF₃N₃O₂S | 437.84 | -Cl, -CF₃, pyrazole-thiazole | ~3.5 |

| Diflumetorim | C₁₄H₁₅ClF₂N₄O | 328.74 | -OCHF₂, pyrimidinamine | ~1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.